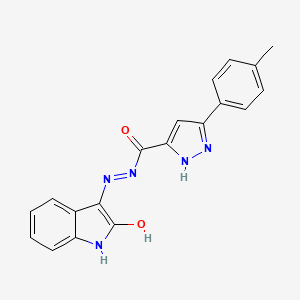
1-(3,4,5-Triethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
veratraldehyde , is an organic compound with the chemical formula C14H20O4. It belongs to the class of aryl alkyl ketones and is derived from veratrole (1,2-dimethoxybenzene). The compound features three ethoxy (-OCH2CH3) groups attached to the phenyl ring. Veratraldehyde is a colorless to pale yellow liquid with a pleasant odor.
Métodos De Preparación
Veratraldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: In this classic method, veratrole reacts with chloroform (CHCl) and aqueous sodium hydroxide (NaOH) to yield veratraldehyde.
Perkin Reaction: Veratrole reacts with acetic anhydride in the presence of sodium acetate to form veratraldehyde.
Industrial Production: Veratraldehyde is industrially produced by the oxidation of veratrole using air or oxygen in the presence of a catalyst (e.g., copper or silver salts).
Análisis De Reacciones Químicas
Veratraldehyde undergoes various reactions:
Oxidation: It can be oxidized to veratric acid (3,4,5-trimethoxybenzoic acid) using strong oxidizing agents.
Reduction: Reduction of veratraldehyde leads to veratryl alcohol (3,4,5-trimethoxybenzyl alcohol).
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Veratraldehyde finds applications in various fields:
Flavor and Fragrance Industry: It contributes to the aroma of certain natural products and perfumes.
Pharmaceuticals: Veratraldehyde derivatives exhibit potential antifungal, antibacterial, and antioxidant properties.
Chemical Synthesis: It serves as a building block for the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of veratraldehyde’s effects remains an area of ongoing research. it is believed to interact with cellular targets and pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Veratraldehyde is unique due to its triethoxy substitution pattern. Similar compounds include veratrole (1,2-dimethoxybenzene) and vanillin (4-hydroxy-3-methoxybenzaldehyde).
For further exploration, you can refer to the Sigma-Aldrich page on 1-(3,4,5-triethoxyphenyl)ethanone
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(3,4,5-triethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-5-16-12-8-11(10(4)15)9-13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
WMXSFSRRLUPCFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)

![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)



![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)
![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
